9-Chloronaphtho[1,2-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloronaphtho[1,2-b]benzofuran is an organic compound with the molecular formula C16H9ClOThis compound is notable for its unique structure, which combines elements of both naphthalene and benzofuran, and it has various applications in scientific research and industry .
Preparation Methods
The synthesis of 9-Chloronaphtho[1,2-b]benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the photorearrangement reaction of 4H-chromen-4-one derivatives. This process includes the photocyclization of the hexatriene system, followed by a [1,9]-H-sigmatropic rearrangement . Industrial production methods may vary, but they generally involve similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-Chloronaphtho[1,2-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The chlorine atom in this compound can be substituted with other groups through nucleophilic substitution reactions.
Scientific Research Applications
9-Chloronaphtho[1,2-b]benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Chloronaphtho[1,2-b]benzofuran involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
9-Chloronaphtho[1,2-b]benzofuran can be compared to other benzofuran derivatives, such as:
Naphtho[1,2-b]benzofuran: Lacks the chlorine substituent, which can significantly alter its chemical reactivity and biological activity.
9-Bromonaphtho[1,2-b]benzofuran:
9-Methoxynaphtho[1,2-b]benzofuran: Contains a methoxy group, which can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C16H9ClO |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
9-chloronaphtho[1,2-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9H |
InChI Key |
QYBMPDUADJFPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.